(Z)-Olefin Geometry vs Saturated Heptanoic Acid Chain: Conformational Restriction Expected to Modulate EP4 Binding Entropy
The target compound incorporates a (Z)‑configured double bond at the 5‑position of the heptenoic acid lower side chain, whereas the high‑potency reference agonist 8‑aza‑11‑deoxyprostaglandin E₁ (CHEMBL42027; 7‑[(R)‑2‑((E)‑(S)‑3‑hydroxy‑oct‑1‑enyl)‑5‑oxo‑pyrrolidin‑1‑yl]‑heptanoic acid) possesses a fully saturated heptanoic acid chain [1]. The foundational EP4 γ‑lactam SAR study demonstrated that the lower side‑chain structure is a primary determinant of both potency and subtype selectivity, with different chain lengths and degrees of unsaturation yielding ligands spanning the full agonist efficacy range [2]. The (Z)‑olefin restricts the conformational freedom of the carboxylic acid‑bearing side chain relative to a saturated chain, which is predicted to alter the entropic penalty of receptor binding and may shift the potency–selectivity trade‑off compared with the saturated heptanoic acid series.
| Evidence Dimension | Lower side‑chain geometry (olefin geometry and chain saturation) and its impact on EP4 agonist potency |
|---|---|
| Target Compound Data | (Z)‑hept‑5‑enoic acid side chain (one cis double bond between C5 and C6 of the side chain) |
| Comparator Or Baseline | 8‑aza‑11‑deoxyprostaglandin E₁ (CHEMBL42027): fully saturated heptanoic acid side chain, EP4 EC₅₀ = 0.065 nM in HEK293T/17 cells [1] |
| Quantified Difference | Side‑chain conformational restriction qualitatively differs; quantitative potency difference for the target compound versus the saturated comparator has not been reported in a direct head‑to‑head assay |
| Conditions | Human EP4 receptor expressed in HEK293T/17 cells; GαS‑mediated CREB activation measured after 6–24 h [1]; foundational SAR assessed using recombinant EP4 receptor binding and functional assays [2] |
Why This Matters
The (Z)‑olefin imposes a kink in the lower side chain that is absent in the saturated heptanoic acid series; this geometric difference, shown in the foundational SAR to be a key potency/selectivity determinant, means that the target compound cannot be treated as a generic substitute for saturated‑chain EP4 agonists in receptor pharmacology experiments.
- [1] BindingDB Entry BDBM50142481: 7-[(R)-2-((E)-(S)-3-Hydroxy-oct-1-enyl)-5-oxo-pyrrolidin-1-yl]-heptanoic acid (8-aza-11-deoxyprostaglandin E₁, CHEMBL42027). EC₅₀ = 0.065 nM. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50142481 (accessed 2026-04-30). View Source
- [2] Elworthy TR, Brill ER, Chiou SS, Chu F, Harris JR, Hendricks RT, Huang J, Kim W, Lach LK, Mirzadegan T, Yee C, Walker KA. Lactams as EP4 prostanoid receptor subtype selective agonists. Part 1: 2-Pyrrolidinones—stereochemical and lower side-chain optimization. Bioorg Med Chem Lett. 2004;14(7):1655-1659. doi:10.1016/j.bmcl.2004.01.063. PMID: 15026044. View Source
